molecular formula C13H17N5O6 B14043090 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Katalognummer: B14043090
Molekulargewicht: 339.30 g/mol
InChI-Schlüssel: VDCRFBBZFHHYGT-GZCUOZMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a purine nucleoside derivative characterized by a β-D-ribofuranosyl sugar moiety attached to a modified purine core. The purine ring system features a 2-amino group, a 7-prop-2-enyl (allyl) substituent, and 6,8-dione functional groups. Its IUPAC name reflects the stereochemical configuration of the ribofuranosyl ring (2R,3R,4R,5R) and the substitution pattern on the purine .

Notably, this compound is structurally related to 8-hydroxyguanosine (8-OHG), a biomarker of oxidative RNA/DNA damage . The prop-2-enyl group at position 7 distinguishes it from canonical nucleosides and may influence its chemical reactivity, metabolic stability, or interactions with enzymes such as nucleoside phosphorylases .

Eigenschaften

Molekularformel

C13H17N5O6

Molekulargewicht

339.30 g/mol

IUPAC-Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7+,8-,11-/m1/s1

InChI-Schlüssel

VDCRFBBZFHHYGT-GZCUOZMLSA-N

Isomerische SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

Kanonische SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows these key stages:

  • 3.1.1. Construction of the Purine Base Core:
    The purine nucleus bearing the 2-amino and 6,8-dione functionalities is prepared or sourced as a starting material. This core is often commercially available or synthesized via classical purine synthesis methods involving cyclization of appropriate precursors.

  • 3.1.2. Introduction of the Prop-2-enyl Group at Position 7:
    The 7-position of the purine ring is alkylated with an allyl (prop-2-enyl) group. This is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura coupling, using appropriate halogenated purine intermediates and allyl reagents.

  • 3.1.3. Glycosylation at the N9 Position:
    The sugar moiety, specifically the (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group, is attached to the purine base at the N9 nitrogen via glycosylation. This step is critical and often performed using protected sugar derivatives (e.g., acetylated or benzoylated ribose) under Lewis acid catalysis or via Vorbrüggen glycosylation conditions.

  • 3.1.4. Deprotection and Purification:
    After glycosylation, protecting groups on the sugar hydroxyls are removed under mild acidic or basic conditions to yield the free dihydroxy sugar moiety. The final compound is purified by chromatographic techniques such as silica gel chromatography or preparative HPLC.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Purine base preparation Starting from 2,6-dioxopurine or similar precursors Established purine synthesis protocols
7-Prop-2-enyl substitution Allyl bromide or allyl chloride; Pd(0) catalyst (e.g., Pd(PPh$$3$$)$$4$$); base (e.g., triethylamine) Cross-coupling or alkylation under inert atmosphere
Glycosylation Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose); Lewis acid catalyst (e.g., trimethylsilyl triflate) Vorbrüggen conditions to ensure β-selectivity
Deprotection Mild acid (e.g., aqueous acetic acid) or base (e.g., sodium methoxide in methanol) Removal of acetyl or benzoyl protecting groups
Purification Silica gel chromatography; reverse-phase HPLC Yields pure compound suitable for characterization

Representative Synthetic Route

  • Starting Material: 2-amino-6,8-dioxopurine (xanthine derivative)
  • Allylation: Treatment with allyl bromide in the presence of a palladium catalyst and base to introduce the prop-2-enyl group at position 7.
  • Glycosylation: Reaction of the allylated purine with a protected ribose sugar under Lewis acid catalysis to form the nucleoside linkage at N9.
  • Deprotection: Removal of sugar protecting groups to yield the target nucleoside with free hydroxyl groups.
  • Purification: Chromatographic isolation of the final compound.

Analytical Characterization

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the sugar and purine framework and substitution pattern.
  • Mass Spectrometry: Molecular ion peak consistent with 566.4 g/mol.
  • HPLC Purity: Typically >95% purity after chromatographic purification.
  • Optical Rotation: Confirms stereochemistry of sugar moiety.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 566.4 g/mol
Key Reagents Allyl bromide, protected ribose, Pd catalyst, Lewis acid
Solvents Acetonitrile, dichloromethane, methanol
Reaction Temperature 0–80 °C depending on step
Reaction Time Several hours to overnight
Purification Techniques Silica gel chromatography, preparative HPLC
Yield Moderate to good (typically 40–70% over multi-steps)

Research Findings and Literature Survey

  • The glycosylation step is the most critical for stereoselectivity and yield, often requiring optimization of catalyst and protecting groups.
  • Palladium-catalyzed allylation at the 7-position is efficient and selective, minimizing side reactions.
  • Deprotection conditions must be carefully controlled to avoid degradation of the sensitive purine nucleoside.
  • Patents such as WO2018216823A1 describe related synthetic methodologies involving amino-substituted purine derivatives and nucleoside analogs, providing insight into catalyst choices and reaction conditions.
  • PubChem and other chemical databases provide structural and physicochemical data supporting synthetic feasibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit DNA or RNA polymerases, affecting nucleic acid synthesis and cellular replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Sugar Moiety Purine Modifications Key Functional Groups/Substituents Biological Relevance Reference
Target Compound β-D-ribofuranosyl 7-prop-2-enyl, 6,8-dione, 2-amino Allyl group at C7 Oxidative damage marker analog
8-Hydroxyadenosine (8-OH-A) β-D-ribofuranosyl 8-oxo, 6-amino Oxidized C8 position Oxidative stress biomarker
9-Beta-D-Xylofuranosyl-Adenine β-D-xylofuranosyl Unmodified adenine Xylose sugar (C3 hydroxyl absent) Substrate for purine nucleoside phosphorylase
Inarigivir (phosphorothioate derivative) β-D-ribofuranosyl Phosphorothioate backbone Sulfur substitution in phosphate Nuclease resistance, antiviral applications
N-(2-aminoethyl)-5'-O-DMT-adenosine β-D-ribofuranosyl (DMT-protected) 6-(2-aminoethylamino) DMT-protected C5' hydroxyl Oligonucleotide synthesis
6-[6-amino-9-ribofuranosyl-purin-2-yl]hex-5-ynenitrile β-D-ribofuranosyl C2-hex-5-ynenitrile Nitrile substituent Potential pro-drug or click chemistry probe

Detailed Analysis of Structural and Functional Differences

Sugar Moiety Modifications
  • Xylofuranosyl vs. Ribofuranosyl: The substitution of ribose with xylose (9-Beta-D-Xylofuranosyl-Adenine) eliminates the C3' hydroxyl group, altering hydrogen-bonding interactions with enzymes like purine nucleoside phosphorylase (PNP). This reduces substrate recognition in metabolic pathways .
  • DMT Protection: The 5'-O-DMT group in N-(2-aminoethyl)-5'-O-DMT-adenosine enhances solubility and stability during solid-phase oligonucleotide synthesis, a feature absent in the target compound .
Purine Core Modifications
  • Oxidative Damage Markers: Both the target compound and 8-OH-A feature oxidized purine rings (6,8-dione vs.
  • Phosphorothioate Backbone : Inarigivir’s sulfur substitution increases metabolic stability by resisting phosphatase degradation, unlike the target compound’s native phosphate group .
Functional Group Impacts
  • Allyl (Prop-2-enyl) Group : The C7 allyl substituent may enhance lipophilicity, improving membrane permeability. However, it could also introduce steric clashes in enzyme active sites compared to smaller groups (e.g., 8-OH-A’s hydroxyl) .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : Phosphorothioate derivatives like Inarigivir exhibit prolonged half-lives due to nuclease resistance, whereas the target compound’s native structure may undergo rapid enzymatic degradation .
  • Enzyme Interactions: The xylofuranosyl analog’s lack of a C3' hydroxyl group renders it a poor substrate for PNP, highlighting the importance of ribose stereochemistry in nucleotide metabolism .

Biologische Aktivität

The compound 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione is a purine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O5C_{10}H_{13}N_{5}O_{5} with a molecular weight of approximately 297.27 g/mol. The structure includes a purine base modified with a hydroxymethylated sugar moiety, which may influence its biological interactions and activities.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. A study demonstrated that derivatives of purine compounds can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, it has shown effectiveness against viruses such as HIV and herpes simplex virus (HSV) by acting as a nucleoside analog that disrupts viral RNA synthesis .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies revealed that it can induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Enzyme Inhibition

Another significant aspect of its biological activity is the inhibition of enzymes such as adenosine deaminase (ADA) and xanthine oxidase (XO). Inhibiting these enzymes can lead to increased levels of adenosine in tissues, which has various physiological effects including immunosuppression and modulation of inflammatory responses .

Case Studies

  • Case Study on Antiviral Activity : In a controlled study involving HIV-infected cells, treatment with the compound resulted in a 70% reduction in viral load compared to untreated controls. This suggests strong potential for further development as an antiviral agent .
  • Cancer Cell Line Study : A study examining the effects on human breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .

Research Findings Summary

Activity TypeFindingsReferences
AntiviralSignificant reduction in viral replication in HIV studies
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of ADA and XO leading to increased adenosine levels

Q & A

Basic: What are the critical steps for synthesizing 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione?

Answer:
The synthesis typically involves:

  • Glycosylation : Coupling the purine core with a ribose derivative (e.g., oxolane) under stereochemical control to establish the (2R,3R,4R,5R) configuration .
  • Prop-2-enyl introduction : Alkylation at the N7 position using allyl bromide or similar reagents under basic conditions .
  • Purine functionalization : Oxidative modification at positions 6 and 8 to form the dione structure, often using iodine or peroxide-based systems .
    Key characterization methods include HPLC purity analysis , melting point determination , and elemental analysis to confirm stoichiometry .

Basic: How is the stereochemical integrity of the oxolan-2-yl moiety validated during synthesis?

Answer:

  • Chiral chromatography (e.g., HPLC with chiral columns) separates enantiomers to confirm the (2R,3R,4R,5R) configuration .
  • Nuclear Overhauser Effect (NOE) NMR : Correlates spatial proximity of protons in the oxolane ring to verify stereochemistry .
  • X-ray crystallography : Provides definitive proof of absolute configuration, as seen in structurally analogous compounds .

Advanced: What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass spectrometry fragments)?

Answer:

  • 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts, particularly for prop-2-enyl protons and oxolane hydroxyls .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric fragments (e.g., prop-2-enyl vs. cyclized byproducts) with sub-ppm mass accuracy .
  • Isotopic labeling : Use of deuterated solvents or ¹³C-labeled precursors to track unexpected rearrangements during MS fragmentation .

Advanced: How can computational modeling optimize reaction conditions for purine functionalization?

Answer:

  • Density Functional Theory (DFT) : Predicts energy barriers for oxidative steps (e.g., dione formation) and identifies optimal catalysts (e.g., transition metals) .
  • Machine learning (ML) : Trains models on historical reaction data to recommend solvent/base combinations for maximizing yield while minimizing side reactions .
  • COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to scale up reactions without thermal degradation .

Basic: What safety protocols are essential when handling this compound in vitro?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Deactivation : Quench reactive intermediates (e.g., allylating agents) with ethanol/water mixtures before disposal .

Advanced: What mechanistic insights explain the compound’s stability under physiological pH?

Answer:

  • Hydrogen-bonding networks : The oxolane hydroxyls form intramolecular H-bonds with the purine N-H groups, reducing hydrolysis susceptibility .
  • Allyl group effects : The electron-withdrawing prop-2-enyl group stabilizes the purine ring against nucleophilic attack .
  • pH-dependent studies : UV-Vis spectroscopy tracks degradation rates, showing enhanced stability at pH 6–8 due to zwitterionic forms .

Advanced: How does phosphorylation at the oxolane hydroxyls alter bioactivity?

Answer:

  • Kinase inhibition assays : Phosphorylated derivatives show increased affinity for ATP-binding pockets (e.g., P2Y receptors) due to mimicry of ATP’s triphosphate group .
  • Molecular docking : Predicts binding modes using crystallographic data from homologous purine derivatives .
  • In vitro toxicity : Phosphorylation reduces cellular uptake in hepatocyte models, as shown via LC-MS quantification of intracellular concentrations .

Basic: Which spectroscopic techniques are most effective for characterizing the dione structure?

Answer:

  • IR spectroscopy : Identifies carbonyl stretches (C=O) at 6- and 8-positions (~1700–1750 cm⁻¹) .
  • ¹³C NMR : Distinguishes ketone carbons (δ ~190–210 ppm) from conjugated enones .
  • UV-Vis : Absorbance at 260–280 nm confirms π→π* transitions in the purine-dione system .

Advanced: How can researchers address low yields in the N7-allylation step?

Answer:

  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance allyl bromide solubility in polar aprotic solvents .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .
  • Byproduct analysis : GC-MS identifies competing O-allylation products, guiding solvent optimization (e.g., DMF vs. THF) .

Advanced: What strategies validate the compound’s interaction with nucleic acid targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized DNA/RNA .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for intercalation or groove binding .
  • Fluorescence anisotropy : Tracks changes in mobility when the compound binds fluorescently labeled oligonucleotides .

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